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Oseltamivir-13C2,d3 Acid

Cat. No.: B1159191
M. Wt: 289.36
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir (B103847) Carboxylate as the Active Metabolite of Oseltamivir Phosphate (B84403)

The antiviral drug oseltamivir is administered in an inactive form called a prodrug, specifically as oseltamivir phosphate. europa.euscispace.com

Structural and Functional Context of the Oseltamivir Acid Moiety

Once in the body, oseltamivir phosphate is converted, primarily in the liver, into its active form, oseltamivir carboxylate, also known as oseltamivir acid. europa.eudrugbank.com This active metabolite is a potent inhibitor of the neuraminidase enzyme, which is found on the surface of influenza A and B viruses. europa.eumedchemexpress.com By blocking this enzyme, oseltamivir acid prevents newly formed virus particles from being released from infected cells, thereby halting the spread of the infection. europa.euwikipedia.org The chemical structure of oseltamivir acid is (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid. nih.govebi.ac.uk

Rationale for Isotopic Labeling of Oseltamivir Acid (e.g., 13C2,d3)

The creation of isotopically labeled versions of oseltamivir acid, such as Oseltamivir-13C2,d3 Acid, serves several critical research purposes. pharmaffiliates.commedchemexpress.com These labeled compounds are essential as internal standards for quantitative analysis in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). By adding a known amount of the labeled compound to a biological sample (like plasma or urine), researchers can accurately measure the concentration of the unlabeled oseltamivir acid. The distinct mass of the labeled standard allows it to be clearly differentiated from the drug being measured. This is crucial for pharmacokinetic studies that determine how a drug is processed by the body over time. diagnosticsworldnews.com

Historical Context of Oseltamivir Research and the Emergence of Labeled Analogs

Oseltamivir was first approved for medical use in 1999. wikipedia.orgresearchgate.net Developed by Gilead Sciences and marketed by Roche, it became a key antiviral medication for treating and preventing influenza. wikipedia.orgchemicalbook.com The idea of inhibiting the neuraminidase enzyme as an antiviral strategy gained traction in the late 20th century, leading to the development of oseltamivir and another neuraminidase inhibitor, zanamivir. frontiersin.orgmdpi.com

As research into the pharmacokinetics and metabolism of oseltamivir intensified, the need for highly accurate and sensitive analytical methods became paramount. This led to the synthesis and use of stable isotope-labeled internal standards. The development of molecules like Oseltamivir-d3 Acid and this compound represents a natural progression in the analytical chemistry of the drug, enabling more precise and reliable research into its behavior and efficacy. medchemexpress.commedchemexpress.com These labeled analogs are used in research settings to support studies on drug metabolism, environmental detection, and the development of new antiviral therapies. medchemexpress.comnih.gov

Properties

Molecular Formula

C₁₂¹³C₂H₂₁D₃N₂O₄

Molecular Weight

289.36

Synonyms

(3R,4R,5S)-4-Acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid-13C2,d3;  Oseltamivir-13C2,d3 Carboxylic Acid;  GS 4071-13C2,d3;  Ro 64-0802-13C2,d3; 

Origin of Product

United States

Synthetic Methodologies for Oseltamivir 13c2,d3 Acid

Precursor Synthesis and Isotopic Incorporation Strategies

Starting Materials and Retrosynthetic Analysis for Labeled Precursors

A retrosynthetic analysis of Oseltamivir-13C2,d3 Acid reveals that the isotopic labels can be strategically incorporated into key building blocks. The d3 label is typically introduced on the acetyl group, while the 13C2 labels are incorporated into the cyclohexene (B86901) ring.

Commonly, the synthesis of oseltamivir (B103847) starts from naturally occurring chiral molecules like (-)-shikimic acid or (-)-quinic acid. For the labeled version, isotopically enriched starting materials or reagents are required. For instance, to introduce the d3 label, acetic anhydride-d6 would be used during the acetylation of an amino group.

The incorporation of the two 13C atoms into the cyclohexene core is more complex and would necessitate a synthesis starting from a smaller, 13C-labeled precursor that is then elaborated into the full carbocyclic ring system. Various synthetic routes to oseltamivir, such as those developed by Corey, Fukuyama, and Trost, utilize different strategies like Diels-Alder reactions to construct the cyclohexene ring, offering multiple potential entry points for 13C-labeled fragments.

Stereoselective Synthesis Approaches for Chiral Centers

Oseltamivir possesses three stereocenters, and the desired therapeutic activity resides in only one of the eight possible stereoisomers. Therefore, controlling the stereochemistry throughout the synthesis is of paramount importance.

Several stereoselective methods have been developed to achieve the correct configuration of the chiral centers. These include:

Organocatalytic Michael addition: This can be used to set one or more of the stereocenters with high enantioselectivity.

Asymmetric Diels-Alder reactions: This powerful cycloaddition reaction can establish the relative and absolute stereochemistry of the cyclohexene ring in a single step.

Palladium-catalyzed asymmetric allylic alkylation: This method has also been employed to create key chiral centers in the oseltamivir core structure.

These stereoselective transformations are compatible with the use of isotopically labeled precursors, ensuring that the final product has both the correct isotopic enrichment and the desired stereochemical configuration.

Isotopic Labeling Techniques for 13C and Deuterium (B1214612) Enrichment

The introduction of stable isotopes is achieved through specific chemical reactions using labeled reagents.

Deuteration at Key Hydrogens (d3) for Enhanced Stability and Detection

The d3 label is typically introduced onto the N-acetyl group of the oseltamivir molecule. This is generally accomplished late in the synthesis by acetylating the corresponding amino precursor with a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride. This late-stage introduction is efficient as it avoids carrying the deuterium label through numerous synthetic steps where it might be susceptible to exchange.

Multi-Step Chemical Transformations to Yield this compound

Construction of the labeled cyclohexene core: This would be achieved using a method like an asymmetric Diels-Alder reaction with a 13C-labeled diene or dienophile.

Introduction of functional groups: This includes the installation of the two amino groups and the ether side chain. Azide chemistry is a common method for introducing the amino functionalities, often involving the opening of an epoxide or aziridine (B145994) intermediate.

Late-stage deuteration: The primary amino group is then acetylated using a deuterated reagent to install the d3-acetyl group.

Final deprotection and purification: Any protecting groups used during the synthesis are removed to yield the final this compound.

The table below summarizes the key transformations in a hypothetical synthetic route.

StepTransformationReagents and ConditionsIsotopic Label Introduction
1Asymmetric Diels-Alder Reaction13C-labeled diene, dienophile, chiral catalystIntroduction of 13C2 into the cyclohexene ring
2Epoxidationm-CPBA-
3Epoxide opening with azideSodium azide-
4Reduction of azideH2, Pd/C-
5AcetylationAcetic anhydride-d6, pyridineIntroduction of the d3 label
6Introduction of the 3-pentyloxy group3-pentanol, Lewis acid-
7Hydrolysis of esterNaOH-

This multi-step process requires careful optimization of each reaction to ensure high yields and isotopic purity of the final product.

Conversion of Oseltamivir Phosphate (B84403) Precursors to the Acid Form

Oseltamivir is typically administered as the phosphate salt of its ethyl ester prodrug to enhance bioavailability. researchgate.net In vivo, this prodrug is rapidly metabolized by hepatic esterases into its active form, oseltamivir carboxylate, which is the carboxylic acid derivative. drugbank.comnih.gov This transformation is a critical activation step.

Synthetically, this conversion from the ethyl ester precursor to the final acid form is achieved through ester hydrolysis. This reaction can be performed under basic conditions, for instance, by treating the ester with a base such as sodium hydroxide (B78521) in a solvent mixture like tetrahydrofuran (B95107) (THF) and water. chemicalbook.com The hydrolysis cleaves the ethyl ester group (-COOCH2CH3) to yield a carboxylate salt, which is then protonated during workup to give the final carboxylic acid (-COOH). This step is typically the final part of the synthesis after the core structure with isotopic labels has been assembled. nih.gov

Reaction Mechanisms and Optimization for Isotopic Integrity

The synthesis of this compound involves the specific incorporation of three deuterium atoms and two Carbon-13 atoms.

Deuterium Labeling (d3): The three deuterium atoms are typically incorporated into the N-acetyl group. This is achieved by using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, during the N-acetylation step of the synthesis. nih.gov Most synthetic routes for oseltamivir include a step where a primary amine is acetylated to form the required acetamido side chain. wikipedia.org Using a deuterated reagent at this stage ensures the stable incorporation of the d3-label.

Carbon-13 Labeling (13C2): The two Carbon-13 atoms are generally introduced into the ethyl ester group or the core cyclohexene ring. This is accomplished by using a commercially available starting material that already contains the 13C2 label at a specific position. For example, in a synthesis that utilizes a Diels-Alder reaction, a 13C2-labeled ethyl acrylate (B77674) could be used as a dienophile to build the carbon backbone with the isotopes already in place. wikipedia.org

Optimization for Isotopic Integrity: Maintaining the position and presence of these labels throughout the synthetic sequence is paramount.

Reaction Conditions: Harsh reaction conditions, particularly those involving strong acids or bases at high temperatures, are avoided to prevent scrambling or loss of labels. For deuterium atoms on a carbon adjacent to a carbonyl group, there is a risk of H/D exchange through enolization, which must be minimized by carefully controlling pH and temperature.

Strategic Placement: The labels are introduced at a stage where subsequent reactions will not cleave the bonds involving the labeled atoms. The N-acetyl and ethyl ester groups are relatively stable under many reaction conditions used in the later stages of oseltamivir synthesis.

Purification and Isolation of the Labeled Compound

After synthesis, the purification and isolation of high-purity this compound is essential for its use as an analytical standard. The process typically involves multiple steps.

Initial Workup: The reaction mixture first undergoes a standard workup, which may include solvent extraction. For instance, after converting the phosphate salt to the free base using a base and a solvent like dichloromethane, the organic layer containing the compound can be separated from the aqueous layer containing inorganic salts. nih.gov

Chromatography: The primary tool for purification is High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC for isolating larger quantities. A common method involves using a reverse-phase C18 column. researchgate.net The mobile phase is often a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724). researchgate.net This technique separates the desired labeled product from any remaining starting materials, reagents, and side products with high resolution.

Final Isolation: Following chromatographic purification, the fractions containing the pure compound are combined. The solvent is removed, often through lyophilization (freeze-drying), to yield the final product as a stable, solid material. researchgate.net

Advances in Green Chemistry Principles for Labeled Compound Synthesis

The synthesis of complex molecules like oseltamivir has been a significant subject of study within the field of green chemistry, aiming to develop more sustainable, efficient, and safer manufacturing processes.

Efficiency Parameters and Sustainable Method Development

To quantify the "greenness" of a chemical synthesis, several metrics have been developed and applied to the various synthetic routes of oseltamivir. acs.orgacs.org These parameters help chemists evaluate and compare different approaches to identify more sustainable options.

MetricDescriptionSignificance in Sustainable Synthesis
Atom Economy A measure of how many atoms from the starting materials are incorporated into the final desired product.A higher atom economy indicates less waste generation, as more of the reactants' mass ends up in the product.
E-Factor (Environmental Factor) The ratio of the mass of waste generated to the mass of the desired product.A lower E-Factor is desirable, signifying a more environmentally friendly process that produces minimal waste.
Reaction Mass Efficiency (RME) The percentage of the mass of the final product relative to the total mass of all reactants used in the synthesis.RME provides a more realistic measure of a reaction's efficiency by including all reactants, not just those incorporated into the product.

These metrics have been used to rigorously evaluate and compare numerous industrial and academic synthesis plans for oseltamivir, highlighting bottlenecks and guiding the development of more efficient and sustainable methods. acs.orgtaylorfrancis.com Innovations such as one-pot operations, which minimize purification steps and solvent use, contribute to greener synthetic pathways. nih.gov

Advanced Analytical Methodologies Utilizing Oseltamivir 13c2,d3 Acid

Role of Oseltamivir-13C2,d3 Acid as an Internal Standard in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of oseltamivir (B103847) acid. researchgate.net Its structural similarity and mass difference, due to the incorporation of two carbon-13 atoms and three deuterium (B1214612) atoms, allow it to mimic the analyte's behavior throughout the analytical process while being clearly distinguishable by a mass spectrometer.

Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise measurement of the amount of a substance. The core principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest (oseltamivir acid). dntb.gov.ua The labeled standard and the native analyte are assumed to be chemically identical and thus behave the same way during sample preparation, extraction, and chromatographic separation.

After thorough mixing and equilibration, the sample is analyzed by mass spectrometry. The instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled standard. Since the amount of the added standard is known, the unknown concentration of the native analyte in the original sample can be calculated with high accuracy. This ratiometric measurement is inherently more precise than absolute signal measurements, as it corrects for variations in sample recovery and instrumental response.

Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis and Environmental Monitoring

The use of stable isotope-labeled internal standards (SIL-IS), like this compound, offers significant advantages in both bioanalysis and environmental monitoring. In bioanalysis, which involves complex matrices such as plasma, blood, and urine, matrix effects can cause significant ion suppression or enhancement, leading to inaccurate quantification. SIL-IS co-elute with the analyte and experience the same matrix effects, allowing for effective compensation and more accurate results. nih.gov Furthermore, they correct for analyte loss during sample preparation and extraction, a common issue in multi-step bioanalytical methods. nih.gov

In environmental monitoring, where analyte concentrations can be extremely low and the sample matrices (e.g., river water, wastewater) are often complex and variable, the challenges are similar. The use of SIL-IS in these applications is critical for achieving the low limits of detection and quantification required, as well as for ensuring the reliability of the data in the presence of various environmental contaminants that can interfere with the analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective quantification of oseltamivir acid, with this compound playing a key role as the internal standard.

Method Development and Optimization for this compound Detection

The development of a robust LC-MS/MS method involves the optimization of several parameters to achieve the desired sensitivity, selectivity, and chromatographic performance. For the analysis of oseltamivir acid and its labeled internal standard, a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is commonly employed. nih.govajpaonline.com The optimization process includes the selection of appropriate precursor and product ions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode.

For oseltamivir acid, the protonated molecule [M+H]⁺ is selected as the precursor ion. The optimization of collision energy is then performed to obtain a stable and intense product ion for quantification. nih.gov A consistent and intense product ion for this compound is also identified through similar optimization. The MRM transitions for oseltamivir acid and this compound are presented in the table below.

Mass Spectrometry Parameters for Oseltamivir Acid and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Oseltamivir Acid285.1138.1 nih.govajpaonline.com
This compound289.2138.3 nih.gov

Chromatographic conditions are also meticulously optimized to ensure good peak shape, resolution, and a short run time. Reversed-phase chromatography with a C18 column is frequently used, with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)

To further enhance the speed and efficiency of the analysis, ultra-high performance liquid chromatography (UHPLC) is often coupled with tandem mass spectrometry. UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and improved resolution at higher pressures. nih.goveur.nl The use of UHPLC-MS/MS for the analysis of oseltamivir acid with this compound as an internal standard enables high-throughput analysis, which is particularly beneficial for studies involving a large number of samples, such as clinical trials or extensive environmental monitoring programs. nih.gov The reduced run times also lead to a decrease in solvent consumption, making the method more environmentally friendly.

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns and Specificity

The high specificity of LC-MS/MS methods is derived from the use of multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. For oseltamivir acid, the transition from the precursor ion at m/z 285.1 to the product ion at m/z 138.1 is monitored. nih.govajpaonline.com This fragmentation is believed to involve the loss of the formamide (B127407) and pentyloxy groups from the protonated molecule. nih.gov

Validation of Analytical Protocols for this compound

The validation of analytical methods is a cornerstone of pharmaceutical analysis, establishing the performance characteristics of a procedure and ensuring it is fit for its intended purpose. The use of this compound as an internal standard is pivotal in this process, particularly for methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is frequently employed for the quantification of oseltamivir in biological samples.

Selectivity and Matrix Effects Assessment

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of bioanalytical methods, this includes endogenous substances, metabolites, and co-administered drugs. When using this compound, the selectivity of the method is rigorously tested by analyzing blank biological matrices (e.g., plasma, urine) from multiple sources to ensure that no interfering peaks are observed at the retention time of the analyte and the internal standard.

Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting components from the sample matrix, are a significant concern in mass spectrometry. The stable isotope-labeled internal standard, this compound, is crucial for mitigating and correcting for these effects. Since it co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, it experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement can be effectively normalized, leading to more accurate and precise quantification.

Precision, Accuracy, and Sensitivity Determination (e.g., LLOQ)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean of a set of results to the true value. The sensitivity of a method is often defined by its lower limit of quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy.

The use of this compound is integral to achieving high levels of precision and accuracy. In validation studies, precision is typically assessed at multiple concentration levels, including the LLOQ, and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is expressed as the percentage of the nominal concentration. For instance, in a validated UHPLC-MS/MS assay for oseltamivir and its carboxylate metabolite in dried blood spots, the use of d3-labeled internal standards resulted in measurements at the LLOQ with an RSD well below the 20% acceptance criterion set by the FDA. nih.gov Similarly, a validated HPLC-MS/MS method for oseltamivir in human plasma demonstrated within- and between-run accuracy ranging from 97% to 105% and precision of less than 10%. nih.gov

Table 1: Representative Validation Parameters for Oseltamivir Assays
ParameterMethodMatrixLLOQPrecision (%RSD)Accuracy (% Bias)Source
OseltamivirUHPLC-MS/MSDried Blood Spot5.7 ng/mL± 3.3%5.1% nih.gov
Oseltamivir CarboxylateUHPLC-MS/MSDried Blood Spot21.3 ng/mL± 8.5%6.7% nih.gov
OseltamivirHPLC-MS/MSHuman Plasma0.30 ng/mL<10%97-105% nih.gov

Recovery Studies for Sample Preparation

Recovery studies are performed to evaluate the efficiency of the sample preparation process, which often involves techniques like liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the complex biological matrix. The recovery of this compound is expected to be consistent and comparable to that of the unlabeled oseltamivir.

By comparing the analytical response of an analyte extracted from a biological matrix to the response of a pure standard solution of the same concentration, the extraction efficiency can be determined. A validated HPLC-MS/MS method reported a satisfactory extraction recovery of ≥89% for oseltamivir from human plasma. nih.gov Consistent and high recovery is essential for ensuring the reliability and sensitivity of the analytical method.

Other Chromatographic and Spectroscopic Techniques for Labeled Compound Characterization

While LC-MS/MS is the predominant technique for the quantitative analysis of oseltamivir using its isotopically labeled internal standard, other analytical methods can be employed for the characterization and analysis of these compounds.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the separation and quantification of substances. While not as common for the routine bioanalysis of oseltamivir as LC-MS, HPTLC methods have been developed and validated for the determination of oseltamivir phosphate (B84403) in bulk and dosage forms. humanjournals.comsemanticscholar.org These methods have been shown to be simple, accurate, and reproducible. humanjournals.com For instance, a validated HPTLC method demonstrated linearity in the concentration range of 800-4800 ng/spot with a compact spot for oseltamivir at an Rf value of 0.45 ± 0.02. humanjournals.com Such a technique could potentially be adapted for the characterization of this compound, providing a complementary method for identity and purity assessment.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. A rapid and reliable capillary zone electrophoresis method has been developed and validated for the assay of oseltamivir phosphate in capsules. nih.gov This method boasts a short analysis time of less than 1.5 minutes and avoids the use of non-aqueous solvents. nih.gov The validation of this CE method included assessments of specificity, linearity, precision, and accuracy, with RSD values for repeatability and intermediate precision at 0.94% and 0.98%, respectively. nih.gov While the direct application of CE for the analysis of this compound is not widely reported, the technique's high efficiency and resolution make it a viable option for the characterization of isotopically labeled compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. dergipark.org.tr For this compound, FTIR analysis provides a characteristic spectral fingerprint, confirming the presence of its key chemical moieties. The energy absorbed at specific wavenumbers corresponds to the vibrational frequencies of bonds within the molecule.

The analysis of Oseltamivir and its derivatives by FTIR reveals distinct peaks corresponding to its primary functional groups. researchgate.netresearchgate.net The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amide, and ether groups. The isotopic labeling with Carbon-13 (¹³C) and Deuterium (D) introduces subtle but predictable shifts in the vibrational frequencies of the associated bonds. Because ¹³C and D are heavier isotopes than ¹²C and ¹H, respectively, the bonds involving these atoms will vibrate at a slightly lower frequency, causing their corresponding absorption peaks to shift to lower wavenumbers compared to the unlabeled compound. This isotopic shift can be valuable for confirming the position of the labels within the molecular structure.

Table 1: Expected FTIR Absorption Bands for this compound This table is generated based on typical vibrational frequencies for organic functional groups. Actual values for the specific isotopically labeled compound may vary.

Functional GroupBondVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-HStretching3300 - 2500 (broad)
Carboxylic AcidC=OStretching1730 - 1700
AmideN-HStretching3500 - 3300
AmideC=OStretching (Amide I)1680 - 1630
AmideN-HBending (Amide II)1630 - 1550
EtherC-OStretching1260 - 1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules, including the characterization of stereoisomers. innovareacademics.in Diastereomers are stereoisomers that are not mirror images of each other and possess different physical and spectral properties. NMR is particularly sensitive to the subtle differences in the chemical environment of atomic nuclei, making it ideal for distinguishing between diastereomers.

In the case of oseltamivir derivatives, diastereomers can arise during synthesis. Research has demonstrated that NMR spectroscopy can effectively identify and characterize these different forms. uu.nl Although diastereomers have the same connectivity, the different spatial arrangement of their atoms leads to distinct magnetic environments for their respective nuclei. This results in measurable differences in their NMR spectra, primarily in the chemical shifts (δ) and coupling constants (J) of corresponding protons (¹H) and carbons (¹³C).

Detailed research on oseltamivir derivatives has shown that even minor discrepancies in chemical shifts can be used to distinguish between diastereomers. For example, studies have observed chemical shift deviations of up to 0.02 ppm when comparing the proton peaks of two different diastereomers. uu.nl The largest differences were often seen in protons located on or near the stereocenters, providing clear markers for differentiation. uu.nl

Table 2: Illustrative ¹H-NMR Chemical Shift Differences in Oseltamivir Diastereomers Data based on findings from research on oseltamivir derivatives, illustrating the principle of diastereomer differentiation. uu.nl

Proton PositionDiastereomer A (δ in ppm)Diastereomer B (δ in ppm)Difference (Δδ in ppm)
H7 (on stereocenter)4.154.170.02
H1 (terminal alkyne)2.442.460.02
H63.983.990.01

The specific isotopic labeling in this compound provides additional analytical handles in NMR spectroscopy.

  • ¹³C Labeling : The two ¹³C atoms will produce strong signals in the ¹³C NMR spectrum at their specific chemical shifts, which can be used to confirm the location of the labels and for metabolic tracing studies.
  • d3 Labeling : The three deuterium atoms will replace three protons. This results in the absence of a signal in the ¹H NMR spectrum where the protons would normally appear. In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms will exhibit a different splitting pattern (a multiplet due to C-D coupling) and a slight isotopic shift compared to a carbon attached to protons.
  • These unique spectral properties make this compound an excellent internal standard for quantitative NMR (qNMR) and mass spectrometry-based assays.

    Mechanistic and Metabolic Research Applications of Oseltamivir 13c2,d3 Acid Non Clinical Focus

    In Vitro Enzymatic Inhibition Studies with Labeled Oseltamivir (B103847) Acid

    The use of isotopically labeled Oseltamivir Acid, such as Oseltamivir-13C2,d3 Acid, is instrumental in quantitative in vitro studies to understand its interaction with the target enzyme, viral neuraminidase. While the inhibitory action is a function of the molecule's structure, the labeled version serves as an invaluable analytical tool, often as an internal standard in mass spectrometry-based assays to ensure the accuracy of concentration measurements during these kinetic and binding studies.

    Molecular Interactions with Viral Neuraminidase

    Oseltamivir carboxylate, the active form of oseltamivir, functions by binding to the active site of the influenza virus neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected host cells. The binding of oseltamivir carboxylate to the neuraminidase active site is a well-characterized interaction. The carboxylate group of the inhibitor forms ionic bonds with a triad (B1167595) of highly conserved arginine residues (Arg118, Arg292, and Arg371). The acetamido group engages in hydrogen bonding with Arg152, and the pentyloxy side chain settles into a hydrophobic pocket formed by various amino acid residues. Molecular dynamics simulations have further illuminated these interactions, revealing a stable, water-mediated hydrogen bond between Arg118 and oseltamivir in some instances. The use of labeled oseltamivir acid in these studies allows for precise quantification in competitive binding assays, helping to determine the affinity and dissociation constants with high fidelity.

    Transition State Mimicry and Binding Dynamics

    Oseltamivir carboxylate is designed as a transition-state analog of sialic acid, the natural substrate of the neuraminidase enzyme. The enzyme's catalytic mechanism involves the cleavage of sialic acid, proceeding through a transient, positively charged sialosyl cation transition state. The structure of oseltamivir carboxylate mimics this flattened, oxocarbenium ion-like transition state, allowing it to bind to the active site with high affinity and inhibit the enzyme's function.

    Studies on binding dynamics have revealed that the interaction between oseltamivir and neuraminidase can be a time-dependent process, sometimes characterized as "slow binding." This indicates that the initial binding event may be followed by a conformational change in the enzyme-inhibitor complex, leading to a more stable, tightly bound state. Large-scale molecular dynamics simulations have identified multiple metastable states and various binding pathways, highlighting the complex dynamics of the interaction. These studies benefit from the use of labeled standards for the accurate measurement of inhibitor concentrations over time.

    Comparative Analysis with Other Sialic Acid Analogs

    The efficacy of oseltamivir carboxylate as a neuraminidase inhibitor is often benchmarked against other sialic acid analogs. These comparative analyses are crucial for understanding structure-activity relationships and for the development of new antiviral agents. The table below presents the 50% inhibitory concentrations (IC50) of oseltamivir carboxylate and other neuraminidase inhibitors against various influenza virus strains. The use of labeled compounds in the analytical methods for these assays ensures the reliability of such comparative data.

    Comparative Inhibitory Activity (IC50) of Neuraminidase Inhibitors

    InhibitorInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)
    Oseltamivir Carboxylate0.92 - 1.20.43 - 0.58.8
    Zanamivir0.61 - 0.761.48 - 1.822.28
    Peramivir~0.15~0.09~0.08

    Note: IC50 values can vary depending on the specific viral strain and the assay methodology used.

    Metabolic Pathway Elucidation in Experimental Models

    Isotopically labeled compounds like this compound are indispensable for metabolic studies in experimental models. They act as tracers, allowing researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites with high precision and sensitivity, typically using liquid chromatography-mass spectrometry (LC-MS/MS).

    Tracing of Oseltamivir Prodrug Hydrolysis to Oseltamivir Carboxylate

    Oseltamivir is administered as an ethyl ester prodrug to enhance its oral bioavailability. In vivo, it is rapidly and extensively hydrolyzed by carboxylesterases to its active form, oseltamivir carboxylate. Studies in animal models, such as rats, have utilized isotopically labeled oseltamivir to trace this conversion. These studies have shown that the hydrolysis primarily occurs in the liver and, in some species like the rat, also in the plasma. The use of a labeled internal standard, such as this compound, allows for the simultaneous and accurate quantification of both the prodrug and its active metabolite in plasma and various tissues, providing a clear picture of the conversion kinetics.

    Distribution and Excretion Mechanisms in Non-Human Biological Systems (e.g., animal models, ex vivo perfusion)

    Understanding the distribution of a drug to its target sites and its subsequent elimination from the body is a cornerstone of non-clinical research. Studies in animal models, including rats and non-human primates, have been conducted to characterize the pharmacokinetic profile of oseltamivir and oseltamivir carboxylate. Following oral administration of the prodrug, the active metabolite is widely distributed to key sites of influenza virus replication, such as the lungs and trachea.

    Excretion studies have demonstrated that oseltamivir carboxylate is primarily eliminated unchanged in the urine through a combination of glomerular filtration and active tubular secretion via the anionic pathway. The use of labeled oseltamivir allows for detailed mass balance studies, ensuring that all metabolic products and excretion routes are accounted for. The table below summarizes key pharmacokinetic parameters of oseltamivir carboxylate in rats, which are determined with high accuracy through methods validated with isotopically labeled standards.

    Pharmacokinetic Parameters of Oseltamivir Carboxylate in Rats

    ParameterValue
    Brain-to-Plasma Exposure Ratio~0.01
    Elimination Half-life (t1/2)1.7 hours
    Primary Route of ExcretionRenal

    Investigations into Microbial Degradation and Environmental Fate

    The widespread use of antiviral agents raises concerns about their environmental persistence and potential for ecosystem impact. Stable isotope-labeled standards like this compound are crucial for environmental fate studies, allowing researchers to accurately measure the concentration and degradation of the active metabolite, oseltamivir carboxylate, in various environmental matrices.

    Research has shown that the degradation of oseltamivir carboxylate in aquatic environments is influenced by both microbial activity and sunlight. In studies simulating shallow water conditions, the degradation of oseltamivir carboxylate was found to be a combination of microbial metabolism and indirect photolysis, while direct photolysis played a negligible role. nih.gov One study observed a half-life of 17.8 days for the compound in a non-sterile river water solution. nih.gov

    The presence of sediment appears to accelerate this degradation process. Laboratory investigations focusing on the persistence of oseltamivir carboxylate in water samples found that while the compound can persist in surface water, the addition of sediment stimulates microbial processes, leading to reduced persistence. researchgate.netnih.gov In a study of water and sediment from the River Po, the estimated half-life of oseltamivir carboxylate was 15 days. nih.gov These findings highlight the significant role of microbial communities in the natural attenuation of this antiviral agent in aquatic ecosystems. researchgate.net

    Studies on Drug-Enzyme Interactions and Resistance Mechanisms at the Molecular Level

    This compound is an essential tool in the detailed investigation of how oseltamivir acid interacts with its target enzyme, influenza neuraminidase, and the mechanisms by which the virus develops resistance.

    Biochemical enzyme inhibition assays are fundamental to understanding the efficacy of antiviral drugs against different viral strains. In these assays, isotopically labeled standards are used for precise quantification. Studies have characterized various neuraminidase (NA) variants to determine their susceptibility to oseltamivir. For instance, in vitro selection of influenza A/N9 virus with oseltamivir carboxylate led to the accumulation of the E119V mutation in the NA gene. nih.gov Further characterization of an N3 NA variant with an H274Y substitution (N2 numbering) demonstrated mild resistance, with a 16-fold higher concentration of oseltamivir required for 50% inhibition (IC50) compared to the wild-type enzyme. nih.gov Similarly, the I117V mutation in the NA of H5N1 viruses was found to confer a slight reduction in susceptibility to oseltamivir in vitro. nih.gov These biochemical characterizations are vital for monitoring the emergence and impact of resistant viral strains.

    Specific amino acid mutations in the neuraminidase enzyme can significantly reduce the binding affinity of oseltamivir acid, leading to drug resistance. The most well-known of these is the H275Y mutation (H274Y in N2 numbering), a substitution of histidine for tyrosine at position 275. nih.gov This mutation prevents the necessary conformational change in the enzyme's active site that accommodates the oseltamivir molecule, thus hindering its binding. nih.govyoutube.com

    Other mutations, such as G147R, have also been identified. While some mutations confer resistance on their own, others can act synergistically. For example, the dual substitution H275Y/G147R in the H1N1pdm09 virus was reported to result in a highly reduced inhibition by oseltamivir. nih.gov The analysis of these mutations is critical for tracking antiviral resistance patterns globally. who.intwho.int

    MutationNeuraminidase TypeImpact on Oseltamivir Binding/InhibitionReference
    H275Y (H274Y in N2)N1Prevents conformational change in the active site, leading to high-level resistance. nih.govyoutube.com
    E119VN9Confers resistance; may permit a water molecule to interfere with drug binding. nih.govyoutube.com
    R292KN2, N9Prevents the rotation of E276, which is necessary to form the binding pocket. nih.govyoutube.com
    G147R (with H275Y)H1N1pdm09Dual mutation leads to highly reduced inhibition. nih.gov
    I117VH5N1Induces loss of a hydrogen bond, resulting in reduced sensitivity. nih.gov

    Computational methods provide powerful insights into the dynamic process of drug-enzyme binding at an atomic level. Molecular dynamics (MD) simulations have been used extensively to model the interaction between oseltamivir acid and neuraminidase. nih.gov These simulations can reveal the complete binding process, identifying multiple binding pathways and stable intermediate states. plos.org

    MD simulations have also been employed to understand resistance mechanisms. Studies have revealed an "electrostatic binding funnel" that helps guide oseltamivir into the active site, and have shown how mutations like H274Y can disrupt this process. nih.govresearchgate.net By calculating the binding free energy, researchers can quantify the stability of the drug-enzyme complex. For example, simulations comparing wild-type neuraminidase with the E119V mutant found that the oseltamivir-mutant complex was thermodynamically less stable, explaining the observed resistance. semanticscholar.org These computational models complement experimental data, providing a detailed theoretical framework for understanding drug efficacy and resistance.

    Exploration of Off-Target Interactions and Mechanistic Toxicology in Model Systems

    Beyond its intended antiviral effect, oseltamivir's interactions with other biological systems are an area of toxicological research. Labeled standards are used in these studies for accurate quantification in animal model tissues and fluids.

    Several studies have investigated the effects of oseltamivir on neurotransmitter systems in animal models. Research using in vivo microdialysis in rats has shown that systemic administration of oseltamivir can significantly increase the extracellular levels of dopamine (B1211576) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the medial prefrontal cortex. researchgate.netnih.gov Serotonin levels, however, remained unchanged in these studies. nih.gov Another study in Salmonella-infected rats also reported an increase in dopamine in the cortex and cerebellum/medulla oblongata following oseltamivir administration. researchgate.net In contrast, an in vitro study using rat brain synaptosomes found that neither oseltamivir nor its active metabolite influenced the re-uptake or release of dopamine, serotonin, or norepinephrine, suggesting the mechanism may not be a direct action on presynaptic transporters or release processes. nih.gov

    Study ModelOseltamivir AdministrationKey Findings in BrainReference
    Rats (Microdialysis)25 mg/kg or 100 mg/kg (i.p.)Significant increase in extracellular dopamine, DOPAC, and HVA in the medial prefrontal cortex. No change in serotonin. researchgate.netnih.gov
    Salmonella-infected Rats100 mg/kg (i.p.)Significant increase in dopamine in the cortex and cerebellum/medulla oblongata. researchgate.net
    Rats (with Ozone exposure)20 mg/kg (i.p.)Synergistic effect observed, with increased dopamine in cortex, hemispheres, and cerebellum/medulla oblongata. 103.247.176
    Rat Brain Synaptosomes (in vitro)N/ANo influence on the re-uptake or release of dopamine, serotonin, or norepinephrine. nih.gov

    Interference with Insulin (B600854) Signaling Pathways and Neu-1 Inhibition in Preclinical Models

    Recent preclinical research has uncovered a potential role for oseltamivir acid in modulating insulin signaling pathways, a discovery facilitated by the precise analytical methods that rely on standards like this compound. These studies have identified the mammalian sialidase neuraminidase-1 (Neu-1) as a key off-target enzyme for oseltamivir acid. Neu-1 is a component of the insulin receptor signaling complex, where it works in concert with matrix metalloproteinase-9 (MMP-9) to activate the insulin receptor. mdpi.com

    Inhibition of Neu-1 by oseltamivir acid has been shown to disrupt this activation process, leading to impaired insulin signaling and reduced glucose metabolism in preclinical models. mdpi.com This interference can result in hyperglycemia, suggesting a potential diabetogenic effect, particularly in subjects with pre-existing metabolic vulnerabilities. mdpi.com Animal studies have indicated that oseltamivir administration can lead to elevated glucose levels. mdpi.com The use of isotopically labeled oseltamivir acid is crucial in these in vivo and in vitro models to accurately determine the concentration-dependent effects on the insulin signaling cascade and to correlate pharmacokinetic profiles with pharmacodynamic outcomes on glucose metabolism.

    Research FindingPreclinical ModelImplication
    Inhibition of Neu-1Animal ModelsImpaired insulin receptor activation. mdpi.com
    Disruption of Insulin SignalingIn vitro cell-based assaysReduced glucose uptake and metabolism. mdpi.com
    Induction of HyperglycemiaAnimal ModelsPotential for diabetogenic effects. mdpi.com

    Interaction with Non-Influenza Sialidases and Drug Repurposing Research

    The inhibitory activity of oseltamivir acid extends beyond viral neuraminidase to include human sialidases, albeit with significantly lower potency. nih.gov There are four known human sialidases: NEU1, NEU2, NEU3, and NEU4, each with distinct subcellular locations and physiological roles. Oseltamivir acid has been found to have minimal inhibitory effects on most human sialidases at concentrations typically achieved during influenza treatment. nih.gov However, some studies have shown that at very high concentrations, it can inhibit NEU2. nih.gov

    This off-target activity has prompted drug repurposing research to explore whether oseltamivir could be used for conditions where modulating sialidase activity might be beneficial. Sialidases are involved in a wide array of biological processes, and their dysregulation has been implicated in various diseases. nih.gov Research into the specific interactions between oseltamivir acid and these human enzymes relies on sensitive analytical techniques to quantify enzyme kinetics and inhibition, a process where this compound is an invaluable standard for ensuring accurate measurements. medchemexpress.com

    The exploration of oseltamivir derivatives is also an active area of research, aiming to develop compounds with altered selectivity profiles, potentially targeting specific human sialidases or overcoming resistance in influenza strains. nih.gov In these drug discovery and development efforts, stable isotope-labeled compounds are fundamental for pharmacokinetic and metabolic studies. medchemexpress.com

    Human SialidaseOseltamivir Acid Inhibition Profile (in vitro)Research Significance
    NEU1Negligible inhibition at therapeutic concentrations.Understanding off-target effects. nih.gov
    NEU2Appreciable inhibition only at very high concentrations (high IC50).Exploring potential for repurposing in specific contexts. nih.gov
    NEU3Significantly inhibited by zanamivir, but scarcely by oseltamivir carboxylate.Differentiating inhibitor profiles for drug development. nih.gov
    NEU4Not significantly inhibited by oseltamivir carboxylate.Characterizing the selectivity of the compound. nih.gov

    Future Directions and Emerging Research Avenues for Isotopically Labeled Oseltamivir Acid

    Development of Novel Synthetic Routes for Diverse Isotopic Labeling Patterns

    The strategic placement of isotopic labels within a molecule is crucial for its application in various research domains. For Oseltamivir-13C2,d3 Acid, current synthetic methods provide a valuable tool for pharmacokinetic and metabolic studies. However, the development of novel synthetic routes is a key area of future research, aiming to introduce a wider variety of isotopic labeling patterns.

    Future synthetic strategies will likely focus on:

    Site-Specific Labeling: Developing methods to introduce isotopes at specific atomic positions within the oseltamivir (B103847) acid molecule. This would enable detailed investigation of metabolic pathways and the mechanisms of drug action and resistance.

    Multi-Isotope Labeling: Incorporating a combination of stable isotopes (e.g., 13C, 15N, 18O, and deuterium) into a single molecule. This would create a powerful tracer for complex biological systems, allowing for simultaneous tracking of different molecular fragments.

    Combinatorial Synthesis: Employing combinatorial chemistry approaches to generate a library of oseltamivir acid analogs with diverse isotopic labeling patterns. This would provide a valuable resource for a wide range of research applications.

    The primary starting material for many oseltamivir syntheses is shikimic acid, a natural product. scispace.comnih.gov Novel synthetic routes may explore alternative starting materials or more efficient ways to introduce isotopic labels during the synthetic sequence. The goal is to create a toolbox of isotopically labeled oseltamivir acid molecules that can be tailored to specific research questions.

    Integration of this compound in Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)

    "Omics" technologies, such as metabolomics and fluxomics, provide a systems-level view of biological processes. The integration of isotopically labeled compounds like this compound into these platforms offers a powerful approach to understanding drug metabolism and its impact on cellular biochemistry.

    Metabolomics: In metabolomics, which is the comprehensive study of metabolites in a biological system, this compound can be used as an internal standard for the accurate quantification of the unlabeled drug and its metabolites. nih.gov Furthermore, by tracing the fate of the 13C and deuterium (B1214612) labels, researchers can identify and quantify novel metabolites of oseltamivir, providing a more complete picture of its biotransformation. Stable isotope tracing is a powerful technique to elucidate the molecular mechanisms by which drugs modulate cellular metabolism. nih.gov

    Fluxomics: Fluxomics aims to measure the rates of metabolic reactions in a biological system. By administering this compound and monitoring the incorporation of its isotopic labels into downstream metabolites, researchers can determine the flux through various metabolic pathways. This can reveal how the drug perturbs cellular metabolism and identify potential off-target effects. Stable isotope tracing provides crucial information about the activity of metabolic pathways that cannot be obtained from metabolite abundance data alone. nih.gov

    The use of stable isotope tracers in combination with high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is central to these advanced "omics" studies. longdom.orgkanglab.net

    Application in High-Throughput Screening Assays for Novel Neuraminidase Inhibitors

    The emergence of drug-resistant influenza strains necessitates the continuous discovery of new neuraminidase inhibitors. High-throughput screening (HTS) is a key technology in this effort, allowing for the rapid testing of large compound libraries. researchgate.net this compound can play a crucial role in the development and validation of advanced HTS assays.

    One promising application is in competitive binding assays . In this format, a labeled ligand (this compound) competes with unlabeled test compounds for binding to the neuraminidase enzyme. The displacement of the labeled ligand, which can be detected by techniques such as mass spectrometry, indicates that the test compound is a potential inhibitor. This approach offers a direct measure of binding affinity and can be readily automated for high-throughput applications.

    Isotopically labeled internal standards are essential for accurate quantification in mass spectrometry-based assays, which are increasingly being used in HTS. nih.gov The use of this compound as an internal standard would improve the accuracy and reliability of HTS campaigns for novel neuraminidase inhibitors.

    Mechanistic Studies of Environmental Impact and Viral Evolution in Non-Clinical Ecosystems

    The widespread use of oseltamivir during influenza seasons and pandemics has led to concerns about its environmental fate and the potential for the emergence of drug-resistant viruses in non-clinical ecosystems. researchgate.netresearchgate.nettechnologynetworks.comnih.gov Oseltamivir carboxylate, the active form of the drug, is environmentally persistent and has been detected in river water. researchgate.netresearchgate.nettechnologynetworks.comnih.govspectroscopyonline.com This raises concerns about the exposure of wildlife, particularly aquatic birds which are a natural reservoir for influenza viruses, to sub-therapeutic concentrations of the drug, potentially driving the evolution of resistance. researchgate.netresearchgate.net

    Isotopically labeled this compound can be a powerful tool in mechanistic studies designed to address these concerns. By using the labeled compound as a tracer, researchers can:

    Elucidate Biodegradation Pathways: Track the transformation of oseltamivir acid in environmental matrices such as water and sediment to identify the microorganisms and biochemical pathways responsible for its degradation. researchgate.net

    Quantify Environmental Persistence: Accurately measure the rate of degradation and persistence of oseltamivir acid in different environmental compartments. researchgate.net

    Investigate Viral Fitness of Resistant Strains: Use the labeled inhibitor in in-vitro and in-vivo experiments to study the competitive fitness of oseltamivir-resistant influenza strains in the presence and absence of the drug. This can help to predict the likelihood of resistant strains persisting and spreading in the environment. scispace.comnih.govnih.govoreilly.com

    These studies are crucial for assessing the environmental risks associated with oseltamivir use and for developing strategies to mitigate the emergence and spread of antiviral resistance.

    Advancements in Automated and Miniaturized Analytical Platforms for Labeled Compound Detection

    The analysis of isotopically labeled compounds is central to many areas of drug development and research. Recent advancements in analytical technology are focused on the development of automated and miniaturized platforms for the rapid and sensitive detection of these compounds.

    Automated Sample Preparation: The automation of sample preparation workflows for liquid chromatography-mass spectrometry (LC-MS) analysis is a significant advancement. technologynetworks.comyoutube.com Automated systems can perform tasks such as solid-phase extraction and liquid-liquid extraction, reducing manual labor, improving reproducibility, and increasing throughput. This is particularly beneficial for the analysis of large numbers of samples generated in metabolomics and HTS studies.

    Miniaturized Analytical Devices: Microfluidic "lab-on-a-chip" devices are emerging as powerful tools for pharmaceutical analysis. nih.govwhmicro.comscienceopen.com These devices integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip. The use of microfluidics offers several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for portability. The coupling of microfluidic devices with sensitive detection methods like mass spectrometry holds great promise for the analysis of isotopically labeled compounds like this compound in complex biological and environmental samples. nih.govwhmicro.com

    Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a key technology for the analysis of isotopically labeled compounds. researchgate.netacs.orgrsc.org HRMS provides high mass accuracy and resolution, enabling the confident identification and quantification of labeled molecules and their metabolites. The combination of HRMS with advanced data analysis software allows for the automated detection and characterization of isotopically labeled species in complex mixtures. researchgate.netacs.org

    These technological advancements will undoubtedly accelerate research involving this compound and other isotopically labeled compounds, leading to a deeper understanding of drug action, metabolism, and environmental impact.

    Q & A

    Basic Research Questions

    Q. How is Oseltamivir-13C₂,d₃ Acid synthesized, and what analytical methods validate its purity and isotopic enrichment?

    • Methodological Answer : Synthesis involves catalytic deuteration and ¹³C isotopic labeling of the oseltamivir acid backbone. Key steps include:

    • Isotopic incorporation : Use of ¹³C-labeled precursors (e.g., shikimic acid derivatives) and deuterated solvents (e.g., D₂O) under controlled conditions .
    • Purification : Reverse-phase HPLC with mobile phases containing methanol, acetonitrile, and water (e.g., 65:25:10 v/v) to isolate the labeled compound .
    • Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98% for ¹³C and d3) and structural integrity. Liquid chromatography (LC) with UV detection (λ = 210–220 nm) quantifies impurities (<0.1%) .

    Q. What are the standard protocols for quantifying Oseltamivir-13C₂,d₃ Acid in biological matrices?

    • Methodological Answer :

    • Sample preparation : Protein precipitation using acetonitrile (1:3 v/v ratio) followed by centrifugation (10,000 rpm, 10 min) to isolate the analyte .
    • Detection : LC-tandem MS (LC-MS/MS) with a C18 column (3.5 µm, 4.6 × 150 mm) and gradient elution (methanol/0.1% formic acid). Quantify via isotopic internal standards (e.g., Oseltamivir-d3 Acid) to correct for matrix effects .
    • Calibration : Linear range of 1–500 ng/mL with a limit of detection (LOD) of 0.3 ng/mL .

    Advanced Research Questions

    Q. How do isotopic labels (¹³C and d3) in Oseltamivir-13C₂,d₃ Acid influence its metabolic stability compared to non-labeled forms?

    • Methodological Answer :

    • In vitro assays : Incubate with human liver microsomes (HLMs) and measure half-life (t₁/₂) using LC-MS/MS. Labeled compounds typically show reduced CYP450-mediated oxidation due to kinetic isotope effects (e.g., 20% longer t₁/₂ for d3-labeled forms) .
    • In vivo tracking : Administer labeled and non-labeled forms to rodent models; collect plasma and tissues for MS analysis. Isotopic labels enhance signal specificity in mass spectrometry, minimizing background interference .

    Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data of Oseltamivir-13C₂,d₃ Acid?

    • Methodological Answer :

    • Data triangulation : Compare IC₅₀ values (in vitro) with pharmacokinetic (PK) parameters (e.g., Cmax, AUC) in animal models. Adjust for protein binding and tissue penetration disparities .
    • Mechanistic studies : Use isotopic tracing (¹³C-NMR) to identify active metabolites in vivo that may not form in vitro .
    • Meta-analysis : Aggregate data from multiple studies (e.g., clinical trials, preclinical models) to identify confounding variables (e.g., viral strain variability) .

    Q. What statistical approaches are recommended for analyzing clustered pharmacokinetic data from Oseltamivir-13C₂,d₃ Acid studies?

    • Methodological Answer :

    • Mixed-effects models : Account for inter-subject variability and repeated measures. Use R packages (e.g., nlme) or SAS PROC MIXED .
    • Bootstrap resampling : Validate parameter estimates (e.g., clearance, volume of distribution) in small-sample studies .
    • Bayesian hierarchical models : Integrate prior data (e.g., non-labeled oseltamivir PK) to improve parameter precision in sparse sampling designs .

    Q. How to design controlled experiments to assess drug-drug interactions (DDIs) involving Oseltamivir-13C₂,d₃ Acid?

    • Methodological Answer :

    • In vitro screening : Co-incubate with CYP450 isoforms (e.g., CYP3A4, CYP2C8) in HLMs. Measure inhibition constants (Ki) using fluorescent probes .
    • In vivo crossover studies : Administer Oseltamivir-13C₂,d₃ Acid with/without interacting drugs (e.g., probenecid) in animal models. Use LC-MS/MS to quantify changes in AUC and metabolite ratios .
    • Population PK modeling : Simulate DDI risks using software (e.g., Simcyp) incorporating enzyme inhibition/induction parameters .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.